molecular formula C18H18Cl2N2O2S B4935014 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide

3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B4935014
M. Wt: 397.3 g/mol
InChI Key: NEVFYPWPTLPDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, also known as BDCRB, is a chemical compound that has been extensively studied for its potential use in scientific research. BDCRB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of chloride channels in cells. Chloride channels play a critical role in regulating cellular physiology, and the inhibition of these channels by 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide may lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the alteration of cellular ion transport. 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has also been shown to have potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has several advantages as a tool for scientific research, including its specificity for chloride channels and its potential as an anti-cancer agent. However, 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide also has several limitations, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several potential future directions for research on 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, including further investigation into its mechanism of action, its potential as an anti-cancer agent, and its role in regulating cellular physiology. Additionally, more research is needed to determine the safety and toxicity of 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide in vivo, as well as its potential for use in clinical applications.

Synthesis Methods

3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with butyl isocyanate and carbon disulfide. The resulting product is then treated with hydrochloric acid and purified to obtain 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the role of chloride channels in cellular physiology. 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has also been shown to have potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2S/c1-2-3-9-24-14-6-4-5-12(10-14)17(23)22-18(25)21-13-7-8-15(19)16(20)11-13/h4-8,10-11H,2-3,9H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVFYPWPTLPDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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